molecular formula BF3H4O2 B081082 Boron trifluoride dihydrate CAS No. 13319-75-0

Boron trifluoride dihydrate

Cat. No. B081082
CAS RN: 13319-75-0
M. Wt: 103.84 g/mol
InChI Key: MJCYPBSRKLJZTB-UHFFFAOYSA-N
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Description

Boron trifluoride dihydrate is a compound formed by introducing boron trifluoride gas into water, followed by fractional crystallization. This process involves sealing the mixture in Pyrex glass capillaries and inducing crystallization by cooling with a stream of cold nitrogen. The structure and properties of boron trifluoride dihydrate have been a subject of interest due to its unique chemical and physical characteristics (Bang & Carpenter, 1964).

Synthesis Analysis

The synthesis of boron trifluoride dihydrate involves direct interaction between boron trifluoride and water, leading to the formation of the dihydrate compound. This method emphasizes the reactive nature of boron trifluoride with moisture and the ability to control its hydration state through careful manipulation of the reaction conditions.

Molecular Structure Analysis

The molecular structure of boron trifluoride dihydrate has been determined through crystallographic studies, revealing the arrangement of boron and fluorine atoms and their interaction with water molecules. The hydrogen bonding pattern within the dihydrate form provides insights into its stability and reactivity (Bang & Carpenter, 1964).

Chemical Reactions and Properties

Boron trifluoride dihydrate participates in various chemical reactions, showcasing its role as a Lewis acid. It's known for its efficiency as a catalyst in reactions such as the carbonyl-ene reaction of alpha-methylstyrenes with paraformaldehyde, demonstrating the compound's utility in organic synthesis (Okachi, Fujimoto, & Onaka, 2002).

Scientific Research Applications

Electrophilic Amination of Aromatics

Boron trifluoride monohydrate is a powerful Bronsted acid catalyst, particularly effective for aromatic electrophilic amination. This method, using a boron trifluoride monohydrate/sodium azide system, provides an efficient approach to synthesizing aromatic amines directly from aromatics, avoiding expensive superacids like trifluoromethanesulfonic acid (Prakash et al., 2016).

Synthesis of Porphyrinoids

Boron trifluoride-catalyzed Rothemund condensation is utilized in synthesizing expanded and contracted meso-alkynyl porphyrinoids. This process leads to the formation of unique chromophores with intriguing spectroscopic characteristics and crystal structures, demonstrating the versatility of boron trifluoride in organic synthesis (Krivokapić et al., 2003).

Catalysis in Organic Synthesis

Boron trifluoride supported on nano-SiO2 is an efficient catalyst for electrophilic substitution reactions of indole with various aromatic aldehydes and isatins, yielding bis(indolyl)methanes and oxindole derivatives. This catalyst shows the advantage of reusability without significant loss of activity (Saffar-Teluri, 2014).

Electronic Structure and Nuclear Quadrupole Interactions

Boron trifluoride plays a crucial role in magnetic hyperfine and nuclear quadrupole interactions, important for characterizing materials in research and industry. Studies on BF3 complexes, like the BF3–NH3 complex, provide insights into electronic structures, binding energies, and nuclear quadrupole interactions, which are significant for chemical physics research (Pink et al., 2006).

Hazard and Risk Assessment

Although not directly related to its application in research, understanding the risks associated with boron trifluoride, such as its toxicity and corrosiveness, is vital for safe handling and use in scientific settings (Kumar & Khandelwal, 2021).

Purification Technologies

In semiconductor ion implantation, boron trifluoride's role as a doping ion source has led to the development of various purification technologies. These methods aim to achieve high purity levels necessary for electronic applications, showcasing its importance in the electronics industry (Wang Nannan, 2012).

Safety And Hazards

Boron trifluoride dihydrate is fatal if inhaled . It causes severe skin burns and eye damage . It may cause damage to organs through prolonged or repeated exposure . It reacts violently with water . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The use of boron trifluoride dihydrate as an activator in organic synthesis is now reported for the first time . The title compound can be used in the Pechmann condensation, giving substituted 4-methylcoumarins in excellent yields (98-99 %) . The boron trifluoride dihydrate market is projected to lead the application market expanding at a market share of 43.5% through 2033 .

properties

IUPAC Name

trifluoroborane;dihydrate
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InChI

InChI=1S/BF3.2H2O/c2-1(3)4;;/h;2*1H2
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InChI Key

MJCYPBSRKLJZTB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.O.O
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Molecular Formula

BF3.2H2O, BF3H4O2
Record name BORON TRIFLUORIDE, DIHYDRATE
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DSSTOX Substance ID

DTXSID9033264
Record name Boron trifluoride dihydrate
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Molecular Weight

103.84 g/mol
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Physical Description

Boron trifluoride dihydrate is a fuming liquid. It may be corrosive to skin, eyes and mucous membranes. This material may be toxic by inhalation. It is used as a catalyst in chemical reactions., Liquid, Fuming liquid; [CAMEO] Red-brown liquid with an acrid odor; [Alfa Aesar MSDS]
Record name BORON TRIFLUORIDE, DIHYDRATE
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Record name Borane, trifluoro-, dihydrate
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Product Name

Boron trifluoride dihydrate

CAS RN

13319-75-0, 16903-52-9
Record name BORON TRIFLUORIDE, DIHYDRATE
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Record name Boron trifluoride dihydrate
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Record name Hydrogen trifluorohydroxyborate(1-)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Boron trifluoride dihydrate
Reactant of Route 2
Boron trifluoride dihydrate

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